(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16398569
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO4 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H23NO4/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(29-24(18)19)12-17-11-16-6-2-3-7-21(16)28-17/h2-3,6-9,11-12,15,26H,4-5,10,13-14H2,1H3/b22-12- |
| Standard InChI Key | AKGDYBVHNXMFTN-UUYOSTAYSA-N |
| Isomeric SMILES | CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O |
| Canonical SMILES | CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O |
Introduction
(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound with a molecular formula of C24H23NO4 and a molecular weight of 389.4 g/mol . This compound features a benzofuran core, a hydroxyl group, and a piperidine ring, which are crucial for its potential biological activities.
Synthesis and Chemical Behavior
The synthesis of such benzofuran derivatives typically involves multi-step reactions, often starting with benzofuran precursors and incorporating various functional groups through condensation or substitution reactions. The chemical behavior of this compound can be influenced by its functional groups, including hydroxyl and piperidine moieties, which may participate in hydrogen bonding and other intermolecular interactions.
Biological Activity and Potential Applications
Research into benzofuran derivatives suggests potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . The specific arrangement of functional groups in (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one may confer distinct biological activities compared to simpler derivatives.
Interaction Studies
Understanding how this compound interacts with biological macromolecules like proteins and nucleic acids is crucial for elucidating its mechanism of action and therapeutic potential. Techniques such as NMR spectroscopy and molecular docking can provide insights into these interactions.
Comparison with Similar Compounds
Similar compounds, such as other benzofuran derivatives, exhibit various biological activities. For example, some benzofurans have shown selective toxicity against leukemia cells . The unique combination of a benzofuran core with a piperidine ring in this compound may offer distinct advantages in terms of biological activity compared to simpler derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzofuran | Benzofuran core | Antioxidant |
| Piperine | Piperidine ring | Antimicrobial |
| Quercetin | Flavonoid structure | Anti-inflammatory |
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